Cas no 328062-46-0 (3-Bromo-6-phenylimidazo[1,2-a]pyridine)
3-Bromo-6-phenylimidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-6-phenylimidazo[1,2-a]pyridine
- 3-bromo-6-phenyl-Imidazo[1,2-a]pyridine
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- MDL: MFCD22372517
- Inchi: InChI=1S/C13H9BrN2/c14-12-8-15-13-7-6-11(9-16(12)13)10-4-2-1-3-5-10/h1-9H
- InChI Key: IVHUNVANKKDGSA-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CN3C(=CN=C3C=C2)Br
Computed Properties
- Exact Mass: 271.99497
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 17.3
3-Bromo-6-phenylimidazo[1,2-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190643-5g |
3-Bromo-6-phenylimidazo[1,2-a]pyridine |
328062-46-0 | 95% | 5g |
$1412.98 | 2023-09-02 | |
| Alichem | A029190643-10g |
3-Bromo-6-phenylimidazo[1,2-a]pyridine |
328062-46-0 | 95% | 10g |
$1960.00 | 2023-09-02 | |
| Alichem | A029190643-25g |
3-Bromo-6-phenylimidazo[1,2-a]pyridine |
328062-46-0 | 95% | 25g |
$3111.00 | 2023-09-02 | |
| Chemenu | CM151231-1g |
3-bromo-6-phenylimidazo[1,2-a]pyridine |
328062-46-0 | 95% | 1g |
$439 | 2021-08-05 | |
| Chemenu | CM151231-5g |
3-bromo-6-phenylimidazo[1,2-a]pyridine |
328062-46-0 | 95% | 5g |
$1062 | 2021-08-05 | |
| Chemenu | CM151231-10g |
3-bromo-6-phenylimidazo[1,2-a]pyridine |
328062-46-0 | 95% | 10g |
$1595 | 2021-08-05 | |
| Chemenu | CM151231-25g |
3-bromo-6-phenylimidazo[1,2-a]pyridine |
328062-46-0 | 95% | 25g |
$2483 | 2021-08-05 | |
| Chemenu | CM151231-1g |
3-bromo-6-phenylimidazo[1,2-a]pyridine |
328062-46-0 | 95% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM151231-5g |
3-bromo-6-phenylimidazo[1,2-a]pyridine |
328062-46-0 | 95% | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM151231-10g |
3-bromo-6-phenylimidazo[1,2-a]pyridine |
328062-46-0 | 95% | 10g |
$*** | 2023-03-31 |
3-Bromo-6-phenylimidazo[1,2-a]pyridine Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 3-Bromo-6-phenylimidazo[1,2-a]pyridine
Introduction to 3-Bromo-6-phenylimidazo[1,2-a]pyridine (CAS No. 328062-46-0)
3-Bromo-6-phenylimidazo[1,2-a]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 328062-46-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of both bromine and phenyl substituents in its molecular framework enhances its utility as a key intermediate in the synthesis of various pharmacologically active agents.
The structural composition of 3-Bromo-6-phenylimidazo[1,2-a]pyridine consists of a fused imidazole ring and a pyridine ring, with a bromo substituent at the 3-position and a phenyl group at the 6-position. This specific arrangement of functional groups makes it a versatile scaffold for medicinal chemists, enabling modifications that can fine-tune its biological properties. The bromine atom, in particular, serves as a reactive handle for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in drug discovery.
In recent years, 3-Bromo-6-phenylimidazo[1,2-a]pyridine has been explored in several cutting-edge research studies aimed at developing novel therapeutic agents. One notable area of interest is its potential application in the treatment of neurological disorders. Researchers have demonstrated that derivatives of this compound can interact with specific neurotransmitter receptors, suggesting their efficacy in modulating neural activity. For instance, studies have shown that certain analogs exhibit inhibitory effects on enzymes involved in the pathogenesis of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Furthermore, the pharmaceutical industry has leveraged 3-Bromo-6-phenylimidazo[1,2-a]pyridine as a building block for designing small-molecule inhibitors targeting various kinases and other enzymes implicated in cancer progression. The phenyl ring and the imidazopyridine core provide a stable platform for drug design, while the bromine atom allows for selective functionalization. Preclinical studies have highlighted the promising antitumor activity of several compounds derived from this scaffold, indicating their potential as lead candidates for oncology drug development.
The synthesis of 3-Bromo-6-phenylimidazo[1,2-a]pyridine typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the condensation of an imidazole derivative with an appropriate phenyl-substituted acrylate or acrylonitrile under basic conditions, followed by bromination to introduce the bromo substituent at the 3-position. The reaction conditions are optimized to ensure high yield and purity, which are crucial for pharmaceutical applications.
From a chemical biology perspective, 3-Bromo-6-phenylimidazo[1,2-a]pyridine has been utilized to probe enzyme-protein interactions and to develop probes for imaging applications. Its ability to bind to specific targets with high affinity makes it an excellent candidate for designing tools that can visualize biological processes in real-time. Such probes are invaluable in understanding disease mechanisms at the molecular level and in developing targeted therapies.
The safety and handling of 3-Bromo-6-phenylimidazo[1,2-a]pyridine are paramount considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard regulatory guidelines, appropriate personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks. Storage conditions should be controlled to prevent degradation due to moisture or light exposure.
In conclusion,3-Bromo-6-phenylimidazo[1,2-a]pyridine (CAS No. 328062-46-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers developing new drugs targeting neurological disorders and cancer. As scientific understanding continues to evolve,3-Bromo-6-phenylimidazo[1,2-a]pyridine is expected to play an even greater role in shaping the future of medicinal chemistry.
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